Carbonic Anhydrase II Inhibition Potency Compared to the 4-[(Pyrrolidin-1-yl)carbonyl]phenyl Sulfonamide Scaffold
The target compound exhibits a Ki of 21 µM against human carbonic anhydrase II (hCA II) in a phenol red-based stopped-flow assay [1]. This value is approximately 6-fold weaker than the unsubstituted 4-[(pyrrolidin-1-yl)carbonyl]benzenesulfonamide comparator (Ki = 3.5 µM under identical conditions), indicating that the N-methyl-p-tolyl substitution modestly reduces zinc-binding affinity [2].
| Evidence Dimension | Inhibitory constant (Ki) against recombinant human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 21,000 nM (21 µM) |
| Comparator Or Baseline | 4-[(Pyrrolidin-1-yl)carbonyl]benzenesulfonamide: Ki = 3,500 nM (3.5 µM) |
| Quantified Difference | ~6-fold weaker inhibition |
| Conditions | Recombinant human CA II; phenol red stopped-flow assay; 10–100 s measurement; 25 °C; pH 7.4 |
Why This Matters
Quantifies the potency penalty of N-methyl-p-tolyl substitution on the sulfonamide nitrogen, informing SAR-driven selection when hCA II is the target.
- [1] BindingDB Entry BDBM50528712. Ki = 2.10 × 10^4 nM vs. human carbonic anhydrase II. University of Firenze / ChEMBL curated data. Accessed via BindingDB (monomerid=50528712). View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. (Comparator data extracted from Table 1: 4-substituted benzenesulfonamide scaffold Ki values; exact comparator Ki = 3.5 µM.) View Source
